molecular formula C21H16FN5O4 B2519887 methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1260910-21-1

methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate

Cat. No.: B2519887
CAS No.: 1260910-21-1
M. Wt: 421.388
InChI Key: YUNDNPGGESHROG-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate is a synthetic pyrazolo[3,4-d]pyrimidinone derivative characterized by a 4-fluorophenyl substituent at position 1 of the pyrazolo-pyrimidinone core and a methyl benzoate group linked via an acetamide bridge. Its design leverages the pyrazolo-pyrimidinone scaffold, which is pharmacologically privileged due to its ability to mimic purine bases and interact with enzymatic active sites .

Properties

IUPAC Name

methyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c1-31-21(30)15-4-2-3-5-17(15)25-18(28)11-26-12-23-19-16(20(26)29)10-24-27(19)14-8-6-13(22)7-9-14/h2-10,12H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNDNPGGESHROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core structure : Pyrazolo[3,4-d]pyrimidine
  • Functional groups : Acetamido and benzoate moieties
  • Fluorine substitution : Presence of a 4-fluorophenyl group enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Acetylation reaction to introduce the acetamido group.
  • Esterification to attach the benzoate moiety.

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate).
  • Mechanism of Action : Primarily through inhibition of eukaryotic protein kinases which are crucial for cancer cell proliferation.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
HepG22.5
MCF-71.74
A5493.0
PC-32.0

Antimicrobial Activity

Emerging research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold also possess antimicrobial properties:

  • Target Bacteria : Staphylococcus aureus and Escherichia coli.
  • Synergistic Effects : Studies suggest potential synergy with traditional antibiotics such as ampicillin.

Table 2: Antimicrobial Activity Summary

BacteriumMinimum Inhibitory Concentration (MIC)Reference
S. aureus12 µg/mL
E. coli15 µg/mL

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound demonstrated a significant reduction in tumor volume in xenograft models when administered at doses of 10 mg/kg. The study highlighted the compound's ability to inhibit tumor growth through targeted kinase inhibition.

Case Study 2: Antimicrobial Potential

A recent investigation into the antimicrobial effects of pyrazolo[3,4-d]pyrimidines revealed that this compound exhibited promising activity against resistant strains of S. aureus. The study suggested that this compound could be developed into a dual-action agent for cancer patients at risk of infections.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate exhibits promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.

Mechanism of Action:

  • Inhibition of Polo-like Kinase 1 (Plk1): This compound has been shown to inhibit Plk1, which is often overexpressed in various cancers. Inhibitors of Plk1 disrupt mitotic progression, leading to cancer cell death .
  • Selectivity and Potency: Structural modifications can enhance the selectivity and potency against different cancer cell lines. For instance, derivatives have demonstrated effective inhibition of tumor growth in preclinical models .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its structural similarities to other pyrazolo[3,4-d]pyrimidine derivatives suggest it may exhibit activity against various pathogens.

Case Studies:

  • Mycobacterium tuberculosis: Preliminary studies have indicated that similar compounds exhibit significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • General Antimicrobial Properties: Research on related compounds has shown moderate to good antimicrobial activities against a range of bacterial strains .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Potential Targets:

  • Phosphodiesterases (PDEs): Compounds in this class have demonstrated inhibitory activity against PDE9A, leading to increased levels of cyclic nucleotides and modulation of physiological processes .
  • Kinase Inhibition: The compound's ability to inhibit kinases can affect various signaling pathways critical for cellular function and disease progression .

Comparison with Similar Compounds

Key Observations :

This may influence solubility and target affinity.

Ester Group : The methyl benzoate ester in the target compound likely offers higher metabolic stability than ethyl esters (e.g., ), as smaller esters are less prone to hydrolysis.

Spectroscopic and Reactivity Comparisons

  • NMR Analysis: Studies on pyrazolo-pyrimidinone derivatives (e.g., ) reveal that substituents at positions 1 and 6 significantly affect chemical shifts in regions corresponding to the pyrimidinone core (e.g., δ 7.5–8.5 ppm for aromatic protons). For example, fluorinated aryl groups induce deshielding effects distinct from methyl or methoxy substituents.
  • Lumping Strategy : Compounds with similar core structures but varying substituents (e.g., 4-fluorophenyl vs. 3,5-bis(trifluoromethyl)phenyl) may exhibit comparable reactivity patterns in oxidation or nucleophilic substitution reactions, as suggested by lumping strategies in organic mechanism studies .

Bioactivity Implications

  • MK85 : The trifluoromethyl groups in MK85 enhance lipophilicity, correlating with improved blood-brain barrier penetration in preclinical models .
  • Ethyl 4-[6-(2-furyl)...benzoate : The furyl group may confer π-stacking interactions in enzyme binding pockets, a feature absent in the fluorophenyl-containing target compound.

Q & A

Q. Table 1. Synthetic Optimization for Methyl 2-...benzoate

ConditionYield (%)Purity (HPLC)Reference
DMF, 80°C, 12h6298.5
THF, 65°C, 18h4595.2
Acetonitrile, 70°C5597.8

Q. Table 2. Biological Activity Comparison

AnalogTarget (IC50_{50})Cell Viability (EC50_{50})
Parent CompoundEGFR: 12 nMHeLa: 8 μM
3-Chloro DerivativeEGFR: 45 nMHeLa: 22 μM
TrifluoromethylVEGFR2: 18 nMMCF-7: 15 μM

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